Chemical properties of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
Chemical properties of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
Title: Architectural Mastery in Medicinal Chemistry: A Technical Guide to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the limitations of traditional planar heterocycles. Piperazines and piperidines, while historically ubiquitous, often introduce metabolic liabilities, off-target toxicity (such as hERG channel blockade), and poor intellectual property (IP) novelty. The transition toward sp3-rich, conformationally restricted scaffolds has established spirocyclic diamines as privileged building blocks.
This whitepaper provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane . By combining the rigid 1,8-diazaspiro[4.5]decane core with the sterically shielding cyclopropylmethyl group, this molecule serves as a highly optimized bioisostere for traditional amines, offering superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern therapeutic design.
Structural & Chemical Profiling
The compound consists of a bicyclic spiro system—a 5-membered pyrrolidine ring and a 6-membered piperidine ring sharing a single spiro carbon—with a cyclopropylmethyl substituent at the N1 position. This architecture forces the nitrogen lone pairs into specific vectors, altering the basicity and hydrogen-bonding geometry compared to flat analogs[1].
Table 1: Physicochemical Properties of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
| Property | Value / Description |
| IUPAC Name | 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane |
| Molecular Formula | C12H22N2 |
| Molecular Weight | 194.32 g/mol |
| Core Scaffold | 1,8-diazaspiro[4.5]decane |
| Fraction sp3 (Fsp3) | 1.00 (Highly three-dimensional) |
| Hydrogen Bond Donors | 1 (Secondary amine at N8) |
| Hydrogen Bond Acceptors | 2 (N1 and N8) |
| Topological Polar Surface Area (TPSA) | ~15.3 Ų |
| Structural Role | Piperazine/Diamine Bioisostere |
Mechanistic Rationale: The "Why" Behind the Structure
In lead optimization, every atomic modification must be justified by causality. The design of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a masterclass in balancing competing physicochemical demands:
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The Spirocyclic Core (Conformational Restriction): Replacing a flexible piperazine with a 1,8-diazaspiro[4.5]decane core restricts the conformational ensemble of the molecule. This provides an entropic advantage upon target binding, as the molecule requires less energy to adopt its bioactive conformation. Furthermore, the spiro fusion has been proven to act as a highly effective bioisostere for N-methylpiperazine terminal groups, significantly enhancing in vitro potency and oral bioavailability in recent cystinuria crystallization inhibitor studies[2].
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The Cyclopropylmethyl Group (Steric Shielding & Lipophilicity): N-alkylation is often required to modulate basicity and improve membrane permeability. However, simple N-methyl or N-ethyl groups are highly susceptible to Cytochrome P450-mediated oxidative dealkylation. The cyclopropylmethyl group provides unique steric bulk and sigma-bond delocalization that slows down metabolic clearance. It fine-tunes the logP without adding excessive molecular weight, protecting the N1 position while leaving the N8 position available for coupling to a primary pharmacophore[3].
Workflow Visualization: Scaffold Hopping
The following diagram illustrates the logical progression of integrating this spirocyclic building block into a lead optimization pipeline to rescue a failing chemotype.
Workflow of pharmacokinetic optimization utilizing spirocyclic diamine scaffold hopping.
Self-Validating Synthetic Protocol
When synthesizing functionalized spirocycles, strict regiocontrol is paramount. The 1,8-diazaspiro[4.5]decane core possesses two secondary amines. The N8 position (in the 6-membered ring) is less sterically hindered than the N1 position (adjacent to the spiro center). To specifically yield 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane, we must utilize a pre-protected precursor.
Objective: Regioselective reductive amination of N1, followed by deprotection to yield the dihydrochloride salt.
Materials:
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tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (Commercially available, CAS: 937729-06-1)[4]
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Cyclopropanecarboxaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)3)
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1,2-Dichloroethane (DCE)
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4M HCl in Dioxane
Step-by-Step Methodology:
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Imine Formation & Mild Reduction:
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Procedure: Dissolve tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in anhydrous DCE. Stir at room temperature for 1 hour to allow the iminium ion to form. Add NaBH(OAc)3 (1.5 eq) portion-wise.
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Causality: Reductive amination is strictly chosen over direct alkylation (e.g., using cyclopropylmethyl bromide) to prevent over-alkylation (quaternization). NaBH(OAc)3 is utilized because it is a mild reducing agent that will selectively reduce the iminium intermediate without reducing the unreacted aldehyde.
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Self-Validation (IPC): Monitor via LC-MS. The reaction is self-validating; the mass shift of +54 Da confirms successful mono-alkylation. The absence of a +108 Da mass confirms the prevention of over-alkylation. Proceed only when starting material conversion is >98%.
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Workup of Intermediate:
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Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure to yield the N8-Boc-N1-cyclopropylmethyl intermediate.
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Boc Deprotection & Salt Formation:
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Procedure: Dissolve the crude intermediate in a minimal amount of DCM. Dropwise, add 4M HCl in dioxane (5.0 eq) at 0°C. Allow to warm to room temperature and stir for 2 hours.
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Causality: HCl in dioxane is chosen over Trifluoroacetic acid (TFA). While TFA requires tedious basic workup and subsequent salt exchange, HCl directly precipitates the product as a highly crystalline, stable dihydrochloride salt.
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Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane dihydrochloride.
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Pharmacological Applications & Case Studies
The utility of the 1,8-diazaspiro[4.5]decane core and its alkylated derivatives is heavily documented in recent advanced therapeutic patents and literature:
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Cystinuria Therapeutics: Recent breakthroughs in treating cystinuria (a genetic disorder causing L-cystine crystallization in the kidneys) utilized 1,8-diazaspiro[4.5]decane as a bioisosteric replacement for N-methylpiperazine. The resulting compound demonstrated a 120-fold increase in potency and superior oral bioavailability in knockout mouse models[2],[5].
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Neurodegenerative Diseases (Huntington's Disease): Derivatives of diazaspiro[4.5]decane and cyclopropylmethyl-substituted azabicycles are actively utilized in the synthesis of heterocyclic compounds aimed at lowering mutant huntingtin (mHTT) protein levels, highlighting their ability to cross the blood-brain barrier (BBB) effectively[3].
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Pain Management via SPR Inhibition: Condensed heterocyclic compounds incorporating the 1,8-diazaspiro[4.5]decane moiety have been patented for their potent sepiapterin reductase (SPR) inhibitory action. By inhibiting SPR, these compounds reduce tetrahydrobiopterin (BH4) production, offering a novel, non-opioid mechanism for pain relief[6].
References
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Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]
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PubChem. (2025). 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292. National Center for Biotechnology Information. [Link]
- European Patent Office. (2023). CONDENSED HETEROCYCLIC COMPOUND - EP 4219500 A1.
- World Intellectual Property Organization. (2023). Heterocyclic compounds for treating huntington's disease - WO2023225244A1.
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Synthonix, Inc. (2025). 1,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester. [Link]
Sources
- 1. 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2023225244A1 - Heterocyclic compounds for treating huntington's disease - Google Patents [patents.google.com]
- 4. Synthonix, Inc > Building Blocks > 937729-06-1 | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester [synthonix.com]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
